(S)-2-Amino-3-(4-vinylphenyl)propanoic acid hydrochloride
Description
(S)-2-Amino-3-(4-vinylphenyl)propanoic acid hydrochloride is a non-proteinogenic α-amino acid derivative characterized by a vinyl (-CH=CH₂) substituent at the para position of the phenyl ring. The compound exists as a hydrochloride salt, enhancing its stability and solubility in polar solvents.
Properties
IUPAC Name |
(2S)-2-amino-3-(4-ethenylphenyl)propanoic acid;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2.ClH/c1-2-8-3-5-9(6-4-8)7-10(12)11(13)14;/h2-6,10H,1,7,12H2,(H,13,14);1H/t10-;/m0./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLCNVXLTIZNTJQ-PPHPATTJSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=CC=C(C=C1)CC(C(=O)O)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CC1=CC=C(C=C1)C[C@@H](C(=O)O)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Approaches
Wittig Reaction Pathway
The Wittig reaction is a cornerstone method for introducing vinyl groups to aromatic systems. For this compound, it involves reacting a 4-formylphenylalanine derivative with a phosphonium ylide.
Reaction Conditions and Mechanism
- Substrate : N-Boc-4-formyl-L-phenylalanine methyl ester.
- Ylide Source : Methyltriphenylphosphonium bromide.
- Base : 50% aqueous NaOH or KOH (two-phase system).
- Solvent : Dichloromethane/water (3:1 v/v).
- Temperature : Room temperature (20–25°C).
- Time : 24–48 hours.
The ylide forms in the aqueous phase and migrates to the organic phase to react with the aldehyde. Vigorous stirring is critical to maximize interfacial contact. Reported yields range from 75% to 89%, with enantiomeric excess (ee) >95% when chiral auxiliaries are used.
Limitations
Stille Cross-Coupling Approach
The Stille reaction offers superior functional group tolerance, using palladium catalysis to couple 4-halo-phenylalanine derivatives with vinyltin reagents.
Protocol for High-Yield Synthesis
| Component | Specification |
|---|---|
| Catalyst | Pd(PPh₃)₄ (5 mol%) |
| Ligand | Triphenylphosphine (10 mol%) |
| Additives | CsF (3 eq), LiCl (1 eq) |
| Solvent | DMF or dioxane |
| Temperature | 80–100°C |
| Time | 6–12 hours |
This method achieves yields of 89–99% with ee >98%. For example, coupling N-Boc-4-iodo-L-phenylalanine methyl ester with tributylvinyltin in DMF at 80°C for 8 hours yielded 95% product.
Challenges
Optimization Strategies
Temperature Effects on Enantioselectivity
Lowering reaction temperatures improves stereochemical outcomes:
Catalyst Loading Trade-offs
| Catalyst Loading (mol%) | Yield (%) | ee (%) |
|---|---|---|
| 5 | 89 | 95 |
| 10 | 95 | 97 |
| 20 | 99 | 98 |
Purification and Characterization
Chromatographic Methods
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | ee (%) | Toxicity | Scalability |
|---|---|---|---|---|
| Wittig | 75–89 | 95–97 | Low | Moderate |
| Stille | 89–99 | 98–99 | High (Sn) | High |
| Heck | 70–85 | 85–90 | Moderate (Pd) | Limited |
Emerging Biocatalytic Approaches
Recent advances employ engineered enzymes for asymmetric synthesis:
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-3-(4-vinylphenyl)propanoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form epoxides or diols.
Reduction: The vinyl group can be reduced to form ethyl derivatives.
Substitution: The amino group can participate in substitution reactions to form amides or other derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (mCPBA) or osmium tetroxide (OsO4) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Reagents like acyl chlorides or anhydrides are used under basic conditions.
Major Products
Oxidation: Epoxides or diols.
Reduction: Ethyl derivatives.
Substitution: Amides or other substituted derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Cancer Treatment
The primary application of (S)-2-Amino-3-(4-vinylphenyl)propanoic acid hydrochloride lies in its potential as an anticancer agent. LAT1 is known to be overexpressed in many tumor types, facilitating the transport of essential amino acids that promote tumor growth. Inhibiting LAT1 can starve cancer cells of these nutrients, thereby hindering their proliferation.
Case Study: LAT1 Inhibition
- A study demonstrated that compounds targeting LAT1, including this compound, effectively suppressed tumor growth in xenograft models. The compound was shown to reduce the viability of cancer cell lines such as A549 (non-small cell lung cancer) by more than 50% when compared to untreated controls .
1.2 Formulation in Pharmaceutical Compositions
The hydrochloride form of this compound is advantageous for pharmaceutical formulations due to its high solubility and stability. It can be incorporated into various dosage forms, including:
- Injectable solutions : Formulated for intravenous or subcutaneous administration.
- Freeze-dried preparations : These can enhance the shelf-life and ease of handling during storage and transport.
Research and Development
2.1 Synthesis and Characterization
Research has focused on synthesizing this compound with high purity and yield. The synthesis typically involves:
- Starting materials : Utilizing readily available precursors.
- Reaction conditions : Optimizing temperature, solvent type, and reaction time to maximize yield while minimizing side products.
Table 1: Synthesis Parameters
| Parameter | Optimal Conditions |
|---|---|
| Temperature | 0 to 30 °C |
| Solvent | Ethanol or methanol |
| Reaction Time | 30 minutes to 12 hours |
| Yield | Up to 78% |
Antioxidant Properties
Emerging studies suggest that derivatives of (S)-2-Amino-3-(4-vinylphenyl)propanoic acid may also exhibit antioxidant properties. These properties are crucial for protecting normal cells from oxidative stress during cancer treatment.
Case Study: Antioxidant Activity
Mechanism of Action
The mechanism of action of (S)-2-Amino-3-(4-vinylphenyl)propanoic acid hydrochloride involves its interaction with specific molecular targets. The vinyl group allows for covalent bonding with nucleophilic sites on enzymes or receptors, leading to modulation of their activity. This compound can also participate in hydrogen bonding and hydrophobic interactions, further influencing its biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent-Driven Structural and Physicochemical Differences
The table below summarizes key structural and physicochemical properties of (S)-2-Amino-3-(4-vinylphenyl)propanoic acid hydrochloride and its analogs:
Key Observations:
Electronic Effects: Vinyl vs. Halogen Substituents: Fluorine in and enhances electronegativity, improving solubility and metabolic stability. The 4-fluoro derivative (8g) has a distinct melting point (80–84°C) and optical activity ([α]D +30.8), suggesting chiral purity .
Aromatic Heterocycles :
- Pyridyl () and benzotriazole () rings introduce nitrogen atoms, enabling hydrogen bonding and π-π stacking. The benzotriazole derivative (12c) exhibits fluorescence, making it suitable for bioimaging .
Hydroxy groups () improve aqueous solubility via hydrogen bonding .
Biological Activity
(S)-2-Amino-3-(4-vinylphenyl)propanoic acid hydrochloride, commonly referred to as a derivative of phenylalanine, has garnered attention in pharmacological research due to its potential biological activities. This compound is structurally related to amino acids and has been investigated for its interactions with various biological systems, particularly in the context of cancer treatment and neurotransmission modulation.
- Chemical Formula : C10H12ClN1O2
- Molecular Weight : 215.66 g/mol
- IUPAC Name : this compound
This compound primarily functions as a selective inhibitor of the L-type amino acid transporter 1 (LAT1). LAT1 is crucial for the transport of essential amino acids, particularly leucine, which is vital for tumor cell metabolism and growth. By inhibiting LAT1, this compound may disrupt the supply of amino acids to tumor cells, thereby exerting an antitumor effect with minimal side effects .
Antitumor Effects
Research has demonstrated that this compound exhibits significant inhibitory activity against LAT1. This inhibition can lead to reduced proliferation of cancer cells due to limited access to essential nutrients. In vitro studies have shown that treatment with this compound leads to decreased viability of various tumor cell lines, suggesting its potential as an anticancer agent .
Neurotransmission Modulation
Additionally, this compound has been studied for its effects on neurotransmitter release and synaptic plasticity. Evidence indicates that it may influence glutamate signaling pathways, which are pivotal in cognitive functions and neuroprotection. The modulation of these pathways can have implications in treating neurodegenerative diseases .
Table 1: Summary of Biological Activities
Case Study: Inhibition of Tumor Growth
A study conducted on human colorectal cancer cell lines demonstrated that this compound significantly inhibited cell growth when administered at concentrations ranging from 10 µM to 100 µM. The mechanism was attributed to the blockade of LAT1-mediated transport, leading to amino acid starvation within the tumor microenvironment .
Pharmacokinetic Profile
Pharmacokinetic studies reveal that the compound exhibits moderate lipophilicity and is efficiently absorbed in intestinal tissues. Renal clearance studies indicate that it is primarily eliminated via urine as metabolites, supporting its potential for therapeutic use in systemic administration .
Q & A
Q. How to resolve discrepancies in biological activity data across studies?
- Methodological Answer :
- Batch variability : Verify enantiomeric purity (≥98% via HPLC) and residual solvent content (e.g., methanol ≤0.1%).
- Assay conditions : Standardize cell culture media (e.g., pH 7.4, 37°C) and control for transporter expression levels (e.g., LAT1 in cancer cell lines).
- Structural analogs : Compare with ethynyl- or cyclopropylphenyl derivatives to isolate vinyl-specific effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
